Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, cyano compounds, and other organic reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, derivatives of dihydropyridines are often studied for their potential pharmacological activities. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
Medicinally, dihydropyridine derivatives are known for their role as calcium channel blockers. They are used in the treatment of cardiovascular diseases such as hypertension and angina.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The pathways involved may include modulation of ion channels, receptors, and enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share structural similarities but may differ in their pharmacological profiles and applications.
Uniqueness
What sets Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its thiophene moiety, for example, may enhance its electronic properties and binding affinity to specific targets.
Properties
Molecular Formula |
C15H14N2O2S2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
prop-2-enyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-5-19-15(18)12-9(2)17-14(20)11(7-16)13(12)10-4-6-21-8-10/h3-4,6,8,13,17,20H,1,5H2,2H3 |
InChI Key |
GEELKHQNUBNCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CSC=C2)C(=O)OCC=C |
Origin of Product |
United States |
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